3,6-Dimethyloctan-4-ol

Environmental fate modeling Volatile organic compound (VOC) partitioning Air-water exchange

3,6-Dimethyloctan-4-ol (CAS 66719-31-1) is a branched-chain secondary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. The compound features methyl substituents at the 3- and 6-positions of an octane backbone and a hydroxyl group at the 4-position, yielding three stereogenic centers (C3, C4, C6) and a theoretical eight-stereoisomer set.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 66719-31-1
Cat. No. B14486093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyloctan-4-ol
CAS66719-31-1
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCC(C)CC(C(C)CC)O
InChIInChI=1S/C10H22O/c1-5-8(3)7-10(11)9(4)6-2/h8-11H,5-7H2,1-4H3
InChIKeyXFUFFAQPWAGSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyloctan-4-ol (CAS 66719-31-1): Procurement-Relevant Identity and Physicochemical Baseline for Scientific Sourcing


3,6-Dimethyloctan-4-ol (CAS 66719-31-1) is a branched-chain secondary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol [1]. The compound features methyl substituents at the 3- and 6-positions of an octane backbone and a hydroxyl group at the 4-position, yielding three stereogenic centers (C3, C4, C6) and a theoretical eight-stereoisomer set [2]. Its computed octanol-water partition coefficient (XLogP3-AA) is 3.5 [1], and its topological polar surface area is 20.2 Ų [1]. The experimentally referenced Henry's law solubility constant (Hscp) at 298.15 K is 4.5 × 10⁻² mol/(m³Pa) [3], placing it in a moderately volatile range among C₁₀ alcohols.

Why Generic Substitution of 3,6-Dimethyloctan-4-ol with Other C₁₀ Branched Alcohols Carries Scientific Risk


Branched C₁₀ alcohols sharing the formula C₁₀H₂₂O are not functionally interchangeable. The specific positioning of the hydroxyl group at C4, combined with methyl branching at C3 and C6, determines not only the stereochemical landscape (three stereocenters generating eight stereoisomers [1]) but also governs physical partitioning behavior, hydrogen-bonding capacity, and chromatographic retention [2]. A positional isomer such as 3,6-dimethyloctan-3-ol (CAS 151-19-9) shifts the hydroxyl from a secondary to a tertiary alcohol, altering hydrogen-bond donor accessibility and oxidation susceptibility [3]. 3,7-Dimethyloctan-1-ol (tetrahydrogeraniol, CAS 106-21-8), a well-known fragrance ingredient, differs in both hydroxyl position (primary vs. secondary) and branch topology, resulting in a different LogP (3.7 vs. 3.5) and a markedly lower Henry's law constant [4]. Substituting without verifying the specific isomer can introduce uncontrolled variability in environmental fate modeling, olfactory character, stereochemical purity, or synthetic intermediate reactivity.

Quantitative Differential Evidence: Where 3,6-Dimethyloctan-4-ol Separates from Its Closest Analogs


Henry's Law Constant: Vapor-Aqueous Partitioning Compared with 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol)

The Henry's law solubility constant (Hscp) governs air-water partitioning and is critical for environmental transport modeling. For 3,6-dimethyloctan-4-ol, the experimentally derived Hscp at 298.15 K is 4.5 × 10⁻² mol/(m³Pa) as reported by Yaws (2003) [1]. This is approximately 3.8-fold higher than the Hscp value of 1.2 × 10⁻² mol/(m³Pa) reported for the common fragrance ingredient 3,7-dimethyloctan-1-ol (tetrahydrogeraniol, CAS 106-21-8) under the same Yaws (2003) methodology [2], indicating that the 4-ol positional isomer partitions into the gas phase substantially more readily than the 1-ol primary alcohol analog. Two independent group-contribution predictions by Gharagheizi et al. (2010, 2012) yield Hscp values of 3.8 × 10⁻² and 2.1 × 10⁻² mol/(m³Pa) respectively [1], bracketing the experimental value and confirming the compound's moderate volatility relative to other C₁₀ alcohols.

Environmental fate modeling Volatile organic compound (VOC) partitioning Air-water exchange

Stereochemical Complexity: Three Stereogenic Centers Differentiate from Simpler In-Class Alcohols

3,6-Dimethyloctan-4-ol possesses three stereogenic centers at C3, C4, and C6, yielding eight possible stereoisomers (2³) [1]. This stereochemical complexity significantly exceeds that of the widely used fragrance alcohol 3,7-dimethyloctan-1-ol (tetrahydrogeraniol, CAS 106-21-8), which has only one stereogenic center (C3) and therefore two stereoisomers, and also exceeds 3,6-dimethyloctan-3-ol (CAS 151-19-9), which has two stereogenic centers (C3 and C6, the C3-OH being tertiary and achiral at the oxygen-bearing carbon) and yields four stereoisomers [2]. The elution-order studies of acyclic isoprenoid alcohol stereoisomers by gas chromatography using diastereomeric (+)-trans-chrysanthemate derivatives [3] demonstrate that alcohols within this structural family are separable into individual stereoisomers, establishing precedent that the eight-isomer mixture of 3,6-dimethyloctan-4-ol presents a uniquely complex chiral separation challenge relative to its in-class analogs.

Chiral separation science Stereoisomer library standards Asymmetric synthesis

Secondary vs. Tertiary Alcohol Functionality: Hydrogen-Bond Donor Chemistry Compared with 3,6-Dimethyloctan-3-ol

The hydroxyl group of 3,6-dimethyloctan-4-ol is located at C4 and is secondary (the carbon bearing the -OH is bonded to one hydrogen and two other carbons), whereas the hydroxyl of 3,6-dimethyloctan-3-ol (CAS 151-19-9) is tertiary (the carbon bearing the -OH is bonded to three other carbons) [1]. This distinction has functional consequences: secondary alcohols are oxidizable to ketones under mild conditions (e.g., Cr(VI) reagents, TEMPO/bleach, or Swern conditions), while tertiary alcohols resist oxidation without C-C bond cleavage . Both compounds share identical hydrogen-bond donor and acceptor counts (1 each) and topological polar surface area (20.2 Ų) [1], meaning their passive membrane permeability predicted by PSA is equivalent; however, the steric environment around the hydroxyl differs, potentially affecting the kinetics of enzymatic acylation, sulfation, or glucuronidation in metabolic contexts .

Hydrogen-bond donor capacity Derivatization chemistry Oxidation susceptibility

Octanol-Water Partition Coefficient (LogP): Differential Lipophilicity vs. 3,7-Dimethyloctan-1-ol Impacts Bioavailability Predictions

The computed octanol-water partition coefficient (XLogP3-AA) for 3,6-dimethyloctan-4-ol is 3.5 [1], compared with 3.7 for 3,7-dimethyloctan-1-ol (tetrahydrogeraniol) [2] and 3.1 for 3,6-dimethyloctan-3-ol [2]. The LogP of 3.5 places 3,6-dimethyloctan-4-ol within a favorable range for both membrane permeation (LogP > 1) and avoidance of excessive tissue accumulation (LogP < 5), per Lipinski's rule-of-five framework. While the absolute differences between these isomers are modest (ΔLogP = 0.2-0.4), even small LogP shifts can correspond to measurable differences in membrane partitioning rates in QSAR models, particularly for compounds within the critical LogP 3-4 window where bioavailability often peaks [3]. An independent LogP calculation from Chemsrc reports a value of 2.83 for the target compound , highlighting methodology-dependent variability that procurement scientists should note when sourcing data for in silico models.

ADME prediction Lipophilicity profiling QSAR modeling

Validated Application Scenarios for 3,6-Dimethyloctan-4-ol Based on Differential Evidence


Environmental Fate Modeling Requiring Isomer-Specific Henry's Law Constants for C₁₀ Alcohols

3,6-Dimethyloctan-4-ol serves as a reference compound for environmental chemists modeling air-water exchange of branched alcohols, where its experimentally derived Hscp of 4.5 × 10⁻² mol/(m³Pa) [1] provides a substantiated input parameter that differs ~3.8-fold from the primary alcohol analog tetrahydrogeraniol. Models using generic C₁₀ alcohol constants without isomer verification will misestimate atmospheric residence time and aqueous deposition for this specific branching topology.

Chiral Chromatography Method Development Using a Multi-Stereocenter Alcohol Probe

With three stereogenic centers producing eight stereoisomers, 3,6-dimethyloctan-4-ol offers a more demanding test analyte than single- or dual-center analogs for evaluating enantioselective GC or HPLC stationary phases [2]. The established precedent for GC separation of acyclic isoprenoid alcohol diastereomers using chrysanthemate derivatization [3] provides a methodological framework directly applicable to this compound.

Synthetic Intermediate for Branched Ketone Production via Secondary Alcohol Oxidation

As a secondary alcohol, 3,6-dimethyloctan-4-ol is readily oxidizable to 3,6-dimethyloctan-4-one under standard laboratory conditions, whereas the tertiary alcohol analog 3,6-dimethyloctan-3-ol is not. Synthetic chemists requiring a branched C₁₀ ketone building block should specifically procure the 4-ol isomer to enable this transformation [4].

QSAR Library Design Requiring Positional Isomer Diversity for Lipophilicity Profiling

The LogP of 3.5 (XLogP3-AA) positions 3,6-dimethyloctan-4-ol within the optimal bioavailability window (LogP 1-5) and provides a data point distinguishable from the 3-ol (LogP 3.1) and 1-ol (LogP 3.7) isomers [5]. Medicinal chemistry groups constructing isomer-diverse ADME screening sets can use this compound to probe the impact of hydroxyl position on membrane permeability predictions within a constant molecular formula scaffold.

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